molecular formula C10H13ClN2 B132252 (S)-6-Chloronicotine CAS No. 112091-17-5

(S)-6-Chloronicotine

Cat. No.: B132252
CAS No.: 112091-17-5
M. Wt: 196.67 g/mol
InChI Key: SVVOLGNZRGLPIU-VIFPVBQESA-N
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Description

(S)-6-Chloronicotine, also known as this compound, is a useful research compound. Its molecular formula is C10H13ClN2 and its molecular weight is 196.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Molecular Structure and Vibrational Analysis : A study by Karabacak & Kurt (2008) explored the molecular structure and vibrations of 6-chloronicotinic acid. They used Fourier transform infrared and Raman spectra for the analysis, providing insights into the conformers and vibrations of the molecule.

  • Solubility and Thermodynamics : Research by Guo et al. (2021) investigated the solid-liquid equilibrium behavior of 6-Chloronicotinic acid in various solvents. Their findings contribute to understanding the solubility and thermodynamics of the compound in different environments.

  • Regioselective Substitution : Wagner & Comins (2006) conducted a study on regioselective substitution of (S)-6-Chloronicotine. They synthesized various substituted derivatives of the compound, which has implications for chemical synthesis and pharmaceutical applications. Read more.

  • Photocatalytic Degradation : A study by Žabar et al. (2011) described the photolytic and photocatalytic degradation of 6-chloronicotinic acid. This research is crucial for understanding the environmental impact and degradation pathways of the compound.

  • Electrochemical Behavior : Montoya, Pintado & Mellado (2011) examined the electrochemical behavior of 6-chloronicotinic acid on mercury electrodes. Their findings provide insights into the electroreduction and dissociation processes of the compound. Learn more.

  • Biodegradation by Microorganisms : Shettigar et al. (2012) identified a bacterium that can mineralize 6-chloronicotinic acid. This discovery has implications for bioremediation and the understanding of microbial interactions with environmental contaminants. Full study.

  • Toxicity and Environmental Impact : Research on the comparative toxicity of 6-chloronicotinic acid to non-target aquatic organisms was conducted by Malev et al. (2012). This study is essential for understanding the ecological risks associated with the compound.

Properties

IUPAC Name

2-chloro-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8/h4-5,7,9H,2-3,6H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVOLGNZRGLPIU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442718
Record name 6-Chloronicotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112091-17-5
Record name 6-Chloronicotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloronicotine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT5WAL3YF3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes (S)-6-chloronicotine a valuable starting material in organic synthesis?

A1: this compound is a particularly useful building block for synthesizing various substituted nicotine analogs. Its value lies in the regioselective functionalization it offers. [, ] Researchers have successfully demonstrated the ability to introduce different substituents at the 2-, 4-, and 5-positions of the pyridine ring, while the chlorine atom at the 6-position remains intact. [, ] This regioselectivity allows chemists to access a diverse range of structurally related compounds for exploring structure-activity relationships. []

Q2: What types of reactions have been employed to modify this compound?

A2: A key reaction reported in the literature is the copper-mediated cross-coupling reaction. [] This method enables the introduction of amide groups at the C-4 position of the pyridine ring in this compound. [] The success of this reaction highlights the potential of using transition metal-catalyzed reactions to further diversify the range of substituents that can be incorporated into the this compound scaffold.

Q3: Beyond direct modifications, how else has this compound been utilized?

A3: this compound serves as a precursor for generating chiral amino alcohols. [, , ] These amino alcohols, derived from this compound, have shown promise as catalysts in asymmetric synthesis. [, , ] This application underscores the potential of this compound as a starting point for creating valuable chiral ligands and catalysts for enantioselective transformations.

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